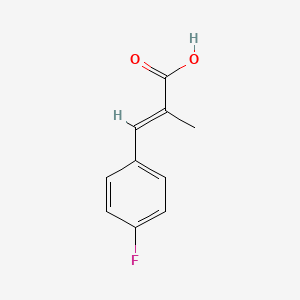

3-(4-Fluorophenyl)-2-methylacrylic acid

Description

Contextualizing Alpha,Beta-Unsaturated Carboxylic Acids in Modern Organic Chemistry

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid functional group. This arrangement of electrons bestows unique chemical reactivity upon the molecule. The general structure features a C=C bond between the alpha and beta carbons relative to the carboxyl group. nih.gov

These compounds are versatile building blocks in organic synthesis. The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack in a process known as conjugate or Michael addition. wikipedia.org This reactivity is fundamental to the construction of more complex molecular architectures. Furthermore, the double bond can participate in various addition reactions, and the carboxylic acid moiety can undergo esterification, amidation, and other transformations characteristic of this functional group. wikipedia.org

A notable reaction for the synthesis of α,β-unsaturated carboxylic acids is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, often catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). nih.govwikipedia.org A variation of this, the Doebner modification, utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation during the condensation. wikipedia.org

Significance of Fluorine Substitution in Organic Molecules for Research

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov

Key effects of fluorination include:

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 system. This can increase the half-life of a drug molecule in the body. nih.gov

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity and selectivity of a ligand.

Membrane Permeability and Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross cell membranes and, consequently, its oral bioavailability. nih.gov

pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH.

Overview of Research Directions for 3-(4-Fluorophenyl)-2-methylacrylic Acid

Academic and industrial research into 3-(4-Fluorophenyl)-2-methylacrylic acid has primarily focused on its utility as a key intermediate in the synthesis of more complex, biologically active molecules. A significant area of investigation is its application as a structural motif in the development of novel antibacterial agents.

Specifically, this compound serves as a precursor for the synthesis of inhibitors targeting the bacterial enzyme enoyl-acyl carrier protein reductase (FabI). FabI is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival. rsc.orgresearchgate.net The structural and organizational differences between the bacterial FAS-II system and the mammalian FAS-I system make FabI an attractive target for the development of narrow-spectrum antibacterial drugs with potentially fewer side effects. rsc.orgchemicalbook.com

The synthesis of various derivatives based on the 3-(4-Fluorophenyl)-2-methylacrylic acid scaffold allows for the exploration of structure-activity relationships (SAR). By modifying different parts of the molecule, researchers can optimize the inhibitory potency against FabI and improve the antibacterial activity against various pathogens.

Physicochemical Properties of 3-(4-Fluorophenyl)-2-methylacrylic Acid

Below is a table summarizing the key physicochemical properties of 3-(4-Fluorophenyl)-2-methylacrylic acid.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid | nih.gov |

| Molecular Formula | C₁₀H₉FO₂ | nih.gov |

| Molecular Weight | 180.17 g/mol | nih.gov |

| CAS Number | 210110-49-9 | nih.gov |

| Appearance | White crystalline solid (based on similar compounds) | georganics.sk |

| XLogP3 | 2.3 | nih.gov |

Synthesis and Characterization

A common and effective method for the synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid is the Knoevenagel-Doebner condensation. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of 4-fluorobenzaldehyde (B137897) with methylmalonic acid.

A representative procedure, analogous to the synthesis of similar compounds, would involve heating a mixture of 4-fluorobenzaldehyde and methylmalonic acid in a solvent such as pyridine, which also acts as a basic catalyst. nih.gov Piperidine can also be used as a catalyst. nih.gov The reaction mixture is typically heated to drive the condensation and subsequent decarboxylation. After cooling, the product is precipitated by acidification with a strong acid like hydrochloric acid and can then be purified by recrystallization from a suitable solvent like ethanol. nih.gov

Spectroscopic Data

The structural confirmation of 3-(4-Fluorophenyl)-2-methylacrylic acid is achieved through various spectroscopic techniques. Below are characteristic NMR data.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H NMR (in CDCl₃) | ~7.8 | s | - | Olefinic H |

| ~7.4 | dd | ~8.7, 5.4 | Aromatic H (ortho to F) | |

| ~7.1 | t | ~8.6 | Aromatic H (meta to F) | |

| ~2.1 | s | - | Methyl H | |

| ¹³C NMR (in CDCl₃) | ~172 | - | - | Carbonyl C |

| ~163 (d) | ¹JCF ≈ 250 | Aromatic C-F | ||

| ~142 | - | - | Olefinic C | |

| ~131 (d) | ³JCF ≈ 8 | Aromatic C (ortho to F) | ||

| ~130 | - | - | Olefinic C | |

| ~115 (d) | ²JCF ≈ 22 | Aromatic C (meta to F) | ||

| ~14 | - | - | Methyl C |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The data presented is based on typical values for similar structures and available literature for related compounds. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQMERSMRLTKCK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)F)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 3 4 Fluorophenyl 2 Methylacrylic Acid Analogues

Olefinic C-H Activation and Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom- and step-economical approach to complex molecules. For α,β-unsaturated carboxylic acids like 3-(4-Fluorophenyl)-2-methylacrylic acid, the olefinic C-H bond presents a key site for such transformations.

Carboxylate-Directed C-H Functionalization

The carboxylate group in acrylic acid derivatives can act as a directing group, facilitating the activation of the vinylic C-H bond at the β-position. This strategy has been effectively employed in rhodium-catalyzed reactions. For instance, α,β-unsaturated carboxylic acids can undergo olefination at the β-position in the presence of a rhodium catalyst acs.org. This type of reaction typically involves an oxidative coupling process.

In a similar vein, rhodium(III)-catalyzed reactions of substituted propenoic acids with aryl isocyanates have been shown to proceed via the direct functionalization of the β-alkenyl C-H bond, leading to the formation of cyclic imides. This transformation underscores the utility of the carboxylate group in directing C-H activation to achieve specific synthetic outcomes.

While direct studies on 3-(4-Fluorophenyl)-2-methylacrylic acid are not extensively documented in this specific context, the established reactivity of analogous acrylic acids suggests its potential to undergo similar carboxylate-directed C-H functionalization reactions. The presence of the electron-withdrawing fluorine atom on the phenyl ring and the methyl group at the α-position could influence the electronic and steric environment of the olefinic bond, thereby affecting the reaction conditions and outcomes.

Mechanistic Pathways: Base-Assisted Cyclometalation vs. Heck-type Mechanisms

The mechanism of transition metal-catalyzed C-H functionalization of acrylic acids can follow different pathways, with base-assisted cyclometalation and Heck-type mechanisms being two prominent possibilities.

Base-Assisted Cyclometalation: In this pathway, the reaction is initiated by the coordination of the carboxylate group to the metal center. A base then assists in the deprotonation of the β-vinylic C-H bond, leading to the formation of a metallacyclic intermediate. This process is often described as a concerted metalation-deprotonation (CMD) step. Subsequent reaction with a coupling partner and reductive elimination affords the functionalized product and regenerates the active catalyst. Rhodium-catalyzed C-H activation reactions often proceed through such a mechanism.

Heck-type Mechanism: The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. A Heck-type mechanism in the context of C-H functionalization would involve the oxidative addition of a C-H bond to the metal center, followed by migratory insertion of a coupling partner (like another alkene or an alkyne) into the metal-hydride or metal-carbon bond. The catalytic cycle is completed by β-hydride elimination and reductive elimination. In some palladium-catalyzed C-H functionalization reactions of α,β-unsaturated carbonyl compounds, a Heck-type cyclization/β-hydride elimination sequence has been proposed researchgate.net.

For a substrate like 3-(4-Fluorophenyl)-2-methylacrylic acid, the operative mechanism would depend on the specific catalyst system and reaction conditions employed. A rhodium-based system would likely favor a base-assisted cyclometalation pathway, leveraging the directing ability of the carboxylate group. In contrast, a palladium-catalyzed reaction, particularly with an aryl halide as a coupling partner, might proceed through a Heck-type mechanism. The choice of base is also critical, as it can play a role in both the deprotonation step of cyclometalation and the regeneration of the catalyst in a Heck-type cycle.

Chemoselective and Stereoselective Reduction Transformations

The reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids is a fundamental transformation. Modern catalytic methods allow for high levels of chemoselectivity and stereoselectivity, providing access to valuable chiral building blocks.

Asymmetric Reduction of Alpha,Beta-Unsaturated Carboxylic Acids to Chiral Aldehydes

The direct conversion of α,β-unsaturated carboxylic acids to β-chiral aldehydes is a highly valuable transformation as the products are key intermediates in the synthesis of pharmaceuticals and natural products nih.govorganic-chemistry.org. This transformation avoids the need for pre-functionalized starting materials and often proceeds with high enantioselectivity.

Copper Hydride (CuH)-Catalyzed Methodologies

Copper hydride (CuH) catalysis has emerged as a powerful tool for the enantioselective reduction of α,β-unsaturated carboxylic acids to saturated β-chiral aldehydes nih.govmit.eduacs.org. This method demonstrates broad functional group tolerance and provides high yields and excellent levels of enantioselectivity nih.govorganic-chemistry.org.

The proposed reaction pathway involves the formation of a ketene (B1206846) intermediate nih.govorganic-chemistry.org. The reaction is typically carried out using a copper salt, a chiral phosphine (B1218219) ligand, and a silane as the hydride source. The choice of ligand is crucial for achieving high enantioselectivity. For instance, Josiphos-type ligands have been found to be effective for the reduction of β,β-diaryl acrylic acids organic-chemistry.org.

The scope of this methodology is broad, tolerating a variety of substituents on the acrylic acid, including those with aryl chlorides and heterocyclic moieties organic-chemistry.org. This makes it a versatile tool for the synthesis of a wide range of chiral aldehydes.

Table 1: Selected Examples of CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids

| Entry | Substrate | Ligand | Yield (%) | er |

| 1 | (E)-3-phenyl-2-methylacrylic acid | (R,R)-Ph-BPE | 90 | 95:5 |

| 2 | (E)-3-(4-chlorophenyl)-2-methylacrylic acid | (R,R)-Ph-BPE | 88 | 96:4 |

| 3 | (E)-3-(thiophen-2-yl)-2-methylacrylic acid | (R,R)-Ph-BPE | 85 | 94:6 |

Data is illustrative and based on typical results reported in the literature for analogous substrates.

1,3,2-Diazaphospholene (DAP)-Catalyzed Conjugate Reduction Mechanisms

An alternative, metal-free approach to the conjugate reduction of α,β-unsaturated carboxylic acids utilizes 1,3,2-diazaphospholenes (DAPs) as catalysts researchgate.netepfl.chepfl.chsonar.ch. This method is characterized by its mild reaction conditions, low catalyst loading, and high yields researchgate.netepfl.chepfl.ch.

A key feature of DAP-catalyzed reductions is that they proceed without the prior deprotonation of the carboxylic acid moiety. This is attributed to the high nucleophilicity and low basicity of the DAP-hydride, which selectively delivers a hydride to the β-position of the unsaturated acid rather than abstracting the acidic proton researchgate.netepfl.chepfl.ch. Phenylsilane is commonly used as the stoichiometric reductant.

This methodology is tolerant of a wide range of functional groups that can be problematic in transition-metal-catalyzed systems, such as Cbz groups and alkyl halides researchgate.netepfl.chepfl.ch. The development of chiral DAPs has also enabled enantioselective versions of this transformation, providing a proof-of-principle for asymmetric catalysis researchgate.netepfl.ch.

The proposed mechanism involves the formation of a DAP-hydride species which then undergoes a 1,4-conjugate addition to the α,β-unsaturated carboxylic acid. Tautomerization of the resulting enol intermediate followed by protonation yields the saturated carboxylic acid product.

Table 2: Scope of DAP-Catalyzed Conjugate Reduction of Substituted Acrylic Acids

| Entry | Substrate | Catalyst | Reductant | Yield (%) |

| 1 | Cinnamic acid | P3 | PhSiH3 | 98 |

| 2 | Crotonic acid | P3 | PhSiH3 | 95 |

| 3 | 3-(4-Methoxyphenyl)acrylic acid | P3 | PhSiH3 | 97 |

Data is illustrative and based on typical results reported in the literature for analogous substrates.

Biocatalytic Reduction to Allylic and Saturated Alcohols

The biocatalytic reduction of α,β-unsaturated carboxylic acids, such as 3-(4-fluorophenyl)-2-methylacrylic acid, represents an environmentally benign and highly selective method for the synthesis of valuable chiral allylic and saturated alcohols. These products are important building blocks in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a green alternative to traditional chemical methods, which often require harsh reaction conditions and expensive, toxic metal catalysts.

Ketoreductases, alcohol dehydrogenases (ADHs), and other nicotinamide-dependent dehydrogenases/reductases are key enzymes in these transformations. They facilitate the asymmetric reduction of the carbon-carbon double bond and/or the carboxyl group. One of the significant advantages of biocatalysis is the potential for high stereoselectivity, enabling the production of optically active alcohols. For instance, many of these enzymes follow Prelog's rule, preferentially producing the (S)-alcohol, although enzymes that yield the (R)-alcohol (anti-Prelog) are also utilized.

A critical aspect of these biocatalytic redox reactions is the regeneration of the nicotinamide cofactor (NADH or NADPH). Efficient cofactor recycling is essential for the economic viability of the process. Several strategies have been developed to address this, including:

Coupled-enzyme systems: A secondary enzyme, such as glucose dehydrogenase or formate dehydrogenase, is used to regenerate the cofactor.

Substrate-coupled regeneration: A co-substrate, like isopropanol, is added to the reaction mixture. The same enzyme that reduces the target substrate also oxidizes the co-substrate, thus regenerating the cofactor in situ. This single-enzyme system simplifies the process and reduces costs.

Recent research has focused on discovering and engineering novel enzymes with improved characteristics, such as higher stability in organic solvents, broader substrate scope, and enhanced thermostability, to overcome the limitations of naturally occurring biocatalysts.

Coupling and Annulation Reaction Mechanisms

Rhodium(III)-Catalyzed Decarboxylative Coupling Reactions

Rhodium(III)-catalyzed decarboxylative coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on 3-(4-fluorophenyl)-2-methylacrylic acid are not extensively detailed in the provided search results, the general mechanism for acrylic acids involves the following key steps:

C-H Activation: The rhodium(III) catalyst, typically in the form of a complex like [Cp*Rh(III)], reacts with a coupling partner (e.g., an arene) to activate a C-H bond, forming a rhodacycle intermediate.

Carboxylate Coordination: The acrylic acid derivative, in this case, 3-(4-fluorophenyl)-2-methylacrylic acid, coordinates to the rhodium center.

Decarboxylation and Insertion: The coordinated carboxylate undergoes decarboxylation to generate a rhodium-alkenyl species. This is followed by the migratory insertion of the alkenyl group into the rhodium-carbon bond of the rhodacycle.

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating a rhodium(I) species.

Catalyst Reoxidation: The rhodium(I) is then reoxidized to rhodium(III) by an oxidant present in the reaction mixture, completing the catalytic cycle.

These reactions are highly valued for their functional group tolerance and ability to construct complex molecular architectures from readily available starting materials.

Intramolecular Fluorocyclizations of Unsaturated Carboxylic Acids

Intramolecular fluorocyclizations of unsaturated carboxylic acids provide a direct route to valuable fluorine-containing heterocyclic compounds, which are of significant interest in medicinal and agrochemical research. morressier.com

Role of Hypervalent Fluoroiodane Reagents

Hypervalent fluoroiodane reagents have become increasingly important in synthetic organic chemistry for facilitating fluorination reactions. nih.gov These reagents serve as electrophilic fluorine sources and can promote unique cyclization cascades. semanticscholar.org In the context of unsaturated carboxylic acids, a stable fluoroiodane reagent can be used, sometimes in combination with a silver salt like AgBF4, to induce an intramolecular cyclization. semanticscholar.orgnih.gov This process can involve a sequence of cyclization, aryl migration, and fluorination, all occurring in a single step to produce novel fluorinated lactones. semanticscholar.orgnih.gov The use of these reagents is advantageous as they can be prepared from nucleophilic fluoride sources and may not require a metal catalyst, making them suitable for applications such as the development of 18F-labelled radiotracers for PET imaging. semanticscholar.org The activation of the hypervalent fluoroiodane reagent can be influenced by factors such as hydrogen bonding to specific solvents.

Mechanism-Dependent Selectivity in Fluorocyclization (e.g., "Cyclization First and Fluorination Later")

The selectivity of intramolecular fluorocyclization of unsaturated carboxylic acids can be highly dependent on the reaction mechanism. nih.govfrontiersin.org Density Functional Theory (DFT) studies have been employed to understand the mechanistic pathways and the factors governing the regioselectivity of these reactions. researchgate.net

For unsaturated carboxylic acids, a "cyclization first and fluorination later" mechanism is often favored. nih.govfrontiersin.org In this pathway, the carboxylic acid undergoes a 5-exo-trig cyclization initially to form a lactone intermediate, which is then fluorinated. nih.govfrontiersin.org This is in contrast to unsaturated alcohols, which tend to follow a "fluorination first and cyclization later" pathway. nih.govfrontiersin.org

The pKa of the functional group on the substrate plays a crucial role in determining which mechanistic pathway is followed. nih.govfrontiersin.org The acidity of the carboxylic acid group influences its nucleophilicity and deprotonation tendency, which in turn affects the initial cyclization step. frontiersin.org This mechanism-dependent selectivity allows for the controlled synthesis of different constitutional isomers based on the substrate and reaction conditions.

| Reaction Type | Key Reagents/Catalysts | Intermediate(s) | Final Product(s) | Key Mechanistic Feature |

| Biocatalytic Reduction | Ketoreductases, Alcohol Dehydrogenases | Enzyme-substrate complex | Chiral allylic and saturated alcohols | Cofactor (NADH/NADPH) regeneration |

| Rhodium(III)-Catalyzed Decarboxylative Coupling | [Cp*Rh(III)] complex | Rhodacycle, Rhodium-alkenyl species | Coupled arenes and alkenes | C-H activation and decarboxylation |

| Intramolecular Fluorocyclization | Hypervalent Fluoroiodane Reagents, AgBF4 | Lactone intermediate | Fluorinated lactones | "Cyclization first and fluorination later" |

Fundamental Mechanistic Elucidations

Mechanistic studies are crucial for understanding and optimizing the reactions involving 3-(4-fluorophenyl)-2-methylacrylic acid and its analogues. For instance, in the direct allylic substitution of allylic alcohols, mechanistic investigations have pointed towards the involvement of carbocationic intermediates. nih.gov The reaction can proceed through two different pathways to yield the final substitution product. nih.gov

In the case of rhodium-catalyzed transnitrilation reactions, which share mechanistic features with decarboxylative couplings, the process involves the cross-coupling of a carbon-bound cyanating reagent with an aryl boronic acid. nih.gov This highlights the versatility of rhodium catalysis in forming new carbon-carbon bonds.

For fluorocyclization reactions, computational studies, such as DFT, have been instrumental in unraveling the reaction pathways. nih.govfrontiersin.orgresearchgate.net These studies have revealed the importance of factors like the pKa of the substrate's functional group in dictating the reaction mechanism and the resulting selectivity. nih.govfrontiersin.org Understanding these fundamental mechanistic details is key to the rational design of new synthetic methods and the targeted synthesis of complex molecules.

Proton Transfer and Rate-Determining Steps in Catalytic Cycles

Proton transfer is a fundamental step in many catalytic reactions involving carboxylic acids. For α,β-unsaturated carboxylic acids, proton transfer can occur at the carboxyl group or involve the carbon framework, often facilitated by a catalyst. The efficiency and mechanism of proton transfer are critical as they frequently influence or constitute the rate-determining step of a catalytic cycle.

In enzymatic reactions, such as those catalyzed by α-methylacyl-CoA racemases which act on similar branched-chain fatty acid structures, the 1,1-proton transfer is a key mechanistic step. The active site geometry, featuring specific acid/base residues like histidine and aspartate, is precisely arranged to facilitate this transfer nih.gov. The interconversion of stereoisomers is coupled to the movement of the acyl group within the enzyme's hydrophobic pockets, while the proton transfer itself is the core chemical transformation nih.gov.

In non-enzymatic catalytic cycles, the rate of a reaction involving an unsaturated carboxylic acid can be determined by several factors, including the rate of proton abstraction from the carboxyl group, the rate of nucleophilic attack, or the rate of a subsequent intramolecular rearrangement. The coupling of proton and electron transfer is another important consideration in the reactivity of these molecules nih.gov. The specific rate-determining step will depend on the reaction conditions, the nature of the catalyst, and the substrate's electronic and steric properties.

Behavior of Nitroxide-Based Inhibitors in Acrylic Acid Polymerization

Acrylic acids and their derivatives are prone to free-radical polymerization, which can be undesirable during storage or certain chemical processes. Nitroxide-based inhibitors, such as 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) and its derivatives, are highly effective at controlling this polymerization.

The mechanism of inhibition involves the nitroxide acting as a persistent free radical that efficiently scavenges transient carbon-centered radicals, which are the propagating species in the polymerization chain reaction. When a radical initiator or spontaneous thermal initiation generates a radical from a monomer molecule, the nitroxide rapidly traps this radical to form a stable, non-radical alkoxyamine. This reaction effectively terminates the growing polymer chain and prevents further propagation.

The general mechanism can be summarized as:

Initiation: A radical (R•) is formed.

Propagation: R• reacts with a monomer (M) to form a propagating radical (RM•).

Inhibition: The nitroxide radical (N-O•) reacts with the propagating radical (RM•) to form a stable species (RM-O-N), halting the polymerization.

This process is a key feature of nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique. By establishing an equilibrium between the active propagating radicals and the dormant alkoxyamine species, the polymerization can be controlled rather than simply terminated researchgate.net. The effectiveness of nitroxide inhibitors can be influenced by factors such as temperature and the presence of acidic protons. In acidic environments, some nitroxides can undergo disproportionation, which may affect their inhibitory capacity whiterose.ac.ukrsc.org. Phenothiazine (PTZ) is another widely used inhibitor, particularly for acidic monomers like acrylic acid, and its mechanism differs from that of nitroxides whiterose.ac.ukrsc.org.

pKa Studies of Protonated Alpha,Beta-Unsaturated Carboxylic Acids and Steric Effects

The acidity of an α,β-unsaturated carboxylic acid is defined by the pKa of its carboxyl group. However, in strongly acidic media, the carbonyl oxygen of the carboxyl group can be protonated, and the pKa of this conjugate acid (pKaH+) is a measure of the molecule's basicity. Spectrophotometric methods are commonly used to determine these pKaH+ values.

Studies on various α,β-unsaturated carboxylic acids have shown that their structure, particularly the presence of substituents, significantly impacts their basicity due to steric and electronic effects. The α-methyl group in 3-(4-fluorophenyl)-2-methylacrylic acid is expected to have a pronounced steric effect.

Research comparing crotonic acid (trans-2-butenoic acid) with tiglic acid (trans-2-methyl-2-butenoic acid) reveals the influence of an α-methyl group. The conjugate acid of tiglic acid is a stronger acid (has a more negative pKa) than that of crotonic acid. This increased acidity is attributed to steric inhibition of resonance by the α-methyl group cdnsciencepub.comcdnsciencepub.com. The methyl group can force the carboxylic acid group out of the plane of the double bond, disrupting the conjugation and destabilizing the protonated form, thus making it a stronger acid (more willing to lose the proton).

The table below presents pKa values for the conjugate acids of several α,β-unsaturated carboxylic acids, illustrating the impact of substitution.

| Compound | Structure | pKa of Conjugate Acid | Reference(s) |

| Crotonic Acid | CH₃CH=CHCOOH | -3.94 | cdnsciencepub.comcdnsciencepub.com |

| Tiglic Acid | CH₃CH=C(CH₃)COOH | -4.08 | cdnsciencepub.comcdnsciencepub.com |

| Cyclohexene Carboxylic Acid | C₆H₉COOH | -3.88 | cdnsciencepub.comcdnsciencepub.com |

| Cyclopentene Carboxylic Acid | C₅H₇COOH | -4.05 | cdnsciencepub.comcdnsciencepub.com |

| Methacrylic Acid | CH₂=C(CH₃)COOH | 4.66 | lifescienceglobal.com |

| Acrylic Acid | CH₂=CHCOOH | 4.06 | lifescienceglobal.com |

Note: These values are the standard pKa for the deprotonation of the neutral carboxylic acid, not the pKa of the protonated form, and are included for comparison of the neutral species' acidity.

The data clearly show that the presence and position of methyl groups have a measurable effect on the acidity of both the neutral and protonated forms of α,β-unsaturated carboxylic acids. The α-methyl group in tiglic acid leads to a lower pKaH+ compared to crotonic acid, indicating that steric hindrance plays a key role in the stability of the protonated species cdnsciencepub.comcdnsciencepub.comresearchgate.net.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the mechanisms of organic reactions, including those likely involved in the synthesis of 3-(4-fluorophenyl)-2-methylacrylic acid, such as the Knoevenagel condensation and the Perkin reaction.

The synthesis of 3-(4-fluorophenyl)-2-methylacrylic acid can be envisioned through the condensation of 4-fluorobenzaldehyde (B137897) with a derivative of propanoic acid, such as methylmalonic acid or propionic anhydride (B1165640). DFT calculations are instrumental in mapping the potential energy surface of these reactions, identifying the structures of reactants, intermediates, transition states, and products.

The Knoevenagel condensation of an aldehyde with a compound containing an active methylene (B1212753) group is a common route for the formation of C=C double bonds. In the synthesis of 3-(4-fluorophenyl)-2-methylacrylic acid, this would involve the reaction of 4-fluorobenzaldehyde with a suitable propanoic acid derivative. DFT studies on similar Knoevenagel condensations have detailed the energetic profiles of the reaction pathways. For instance, the condensation of benzaldehyde (B42025) with malonic acid, a related reaction, has been shown to proceed through a series of steps including the formation of a Knoevenagel adduct, which then undergoes decarboxylation. tue.nl

The energetic profile of such a reaction, as calculated by DFT, would typically show the relative energies of the reactants, intermediates, transition states, and products. The highest energy point on this profile corresponds to the rate-determining transition state. For the reaction of 4-fluorobenzaldehyde, the electron-withdrawing nature of the fluorine atom is expected to influence the energy of the transition states.

Another plausible synthetic route is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the salt of the acid. unacademy.combyjus.com The mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde. DFT calculations can be used to model the transition state of this nucleophilic attack and the subsequent elimination step that forms the acrylic acid derivative. The presence of the 4-fluoro substituent on the benzaldehyde would render the carbonyl carbon more electrophilic, likely lowering the activation energy for the initial nucleophilic attack compared to unsubstituted benzaldehyde. unacademy.com

A general representation of the energetic profile for a multi-step reaction leading to an acrylic acid derivative is depicted below:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (e.g., 4-fluorobenzaldehyde + anhydride) | 0 |

| 2 | Transition State 1 (Nucleophilic attack) | Varies |

| 3 | Intermediate 1 (Alkoxide) | Varies |

| 4 | Transition State 2 (Elimination) | Varies |

| 5 | Products (3-(4-Fluorophenyl)-2-methylacrylic acid + byproduct) | < 0 (for an exothermic reaction) |

Note: The actual energy values would require specific DFT calculations for the reaction of 4-fluorobenzaldehyde and a propanoic acid derivative.

Throughout the reaction pathway, several intermediate species are formed. DFT calculations allow for the optimization of the geometries of these intermediates and the determination of their relative stabilities. In the Knoevenagel condensation, a key intermediate is the carbanion formed by the deprotonation of the active methylene compound. The stability of this carbanion is crucial for the reaction to proceed.

Similarly, in the Perkin reaction, an alkoxide intermediate is formed after the initial nucleophilic attack. The stability of this intermediate, and the subsequent intermediates leading to the final product, can be assessed through computational analysis. The presence of the fluorine atom in 3-(4-fluorophenyl)-2-methylacrylic acid can influence the stability of charged intermediates through its inductive and resonance effects. Computational studies on carbocation intermediates have shown that the stability is influenced by intramolecular interactions. unacademy.com

A study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole using DFT identified three transition states and the corresponding hemiaminal intermediate. nih.gov This highlights the capability of DFT to map out complex reaction pathways and characterize the structures of transient species.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a broad range of computational techniques used to predict and analyze the behavior of molecules. In the context of 3-(4-fluorophenyl)-2-methylacrylic acid, molecular modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to understand its reactivity and potential biological activity.

QSAR models correlate variations in the chemical structure of compounds with their observed biological or chemical activity. For a series of related acrylic acid derivatives, a QSAR model could predict properties such as reactivity towards a particular nucleophile or inhibitory activity against a specific enzyme. These models often use descriptors derived from the molecular structure, which can be calculated using computational methods.

A QSAR study on 2-phenylacrylonitriles, which share a similar structural motif with 3-(4-fluorophenyl)-2-methylacrylic acid, was conducted to model their cytotoxicity against breast cancer cells. nih.gov The models developed in such studies can identify key structural features that influence the observed activity. For instance, descriptors related to the electronic properties (e.g., partial charges on atoms) and steric properties (e.g., molecular shape and size) are often found to be significant.

In the case of 3-(4-fluorophenyl)-2-methylacrylic acid, a QSAR model could include descriptors that quantify the effect of the 4-fluoro substituent. The development of such models can aid in the design of new derivatives with enhanced or selective reactivity.

| Descriptor Type | Example Descriptor | Relevance to Reactivity/Selectivity |

| Electronic | Partial charge on the beta-carbon | Indicates susceptibility to nucleophilic attack. |

| Dipole moment | Influences interactions with polar reagents or solvents. | |

| Steric | Molecular volume | Affects accessibility of the reactive site. |

| Surface area | Relates to intermolecular interactions. | |

| Topological | Connectivity indices | Encodes information about the molecular branching. |

This table represents examples of descriptors that could be used in a QSAR model for acrylic acid derivatives.

Theoretical Approaches to Understanding Fluorine's Impact on Molecular Behavior

The presence of a fluorine atom at the para-position of the phenyl ring in 3-(4-fluorophenyl)-2-methylacrylic acid has a profound impact on its molecular properties and reactivity. Theoretical chemistry provides the framework to understand these effects at a fundamental level.

Fluorine is the most electronegative element, and its primary influence is through a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the sigma bonds, leading to a decrease in electron density on the adjacent carbon atoms. In 3-(4-fluorophenyl)-2-methylacrylic acid, this inductive effect makes the phenyl ring more electron-deficient, which in turn affects the electronic properties of the acrylic acid moiety.

In addition to the inductive effect, fluorine also possesses a +M (mesomeric or resonance) effect due to its lone pairs of electrons, which can be delocalized into the pi-system of the benzene (B151609) ring. However, for halogens, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing reactivity.

Theoretical studies on fluorinated organic molecules have shown that the introduction of fluorine can significantly alter electronic properties. For example, a DFT study on fluorinated pentacene (B32325) derivatives demonstrated that fluorination lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). byjus.com A lower LUMO energy generally implies a greater electron affinity and increased reactivity towards nucleophiles.

For 3-(4-fluorophenyl)-2-methylacrylic acid, the electron-withdrawing nature of the 4-fluoro substituent would be expected to:

Increase the acidity of the carboxylic acid group: By stabilizing the carboxylate anion through the inductive effect.

Increase the electrophilicity of the beta-carbon: Making the double bond more susceptible to nucleophilic addition (Michael addition).

A study on fluorine or chlorine-substituted cinnamic acid derivatives showed that the position of the halogen substituent significantly affects the bioactivity and selectivity in enzyme inhibition. nih.gov Specifically, para-substituted fluorine or chlorine compounds exhibited potent activity against acetylcholinesterase. This underscores the importance of the substituent's position in tuning the molecule's biological interactions, an effect that can be rationalized through theoretical models of ligand-receptor binding.

Advanced Applications and Derivatization Strategies of 3 4 Fluorophenyl 2 Methylacrylic Acid and Analogues

Applications in Medicinal Chemistry and Drug Discovery Research

The incorporation of the 3-(4-fluorophenyl)-2-methylacrylic acid framework into larger molecules is a strategic approach in drug discovery. The fluorophenyl group and the acrylic acid functionality can be systematically modified to optimize pharmacological activity, pharmacokinetic properties, and target engagement.

Acrylic acid derivatives, including 3-(4-fluorophenyl)-2-methylacrylic acid, serve as versatile ligands for coordinating with various transition metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. The carboxylate group of the acrylic acid can coordinate with metal ions, and the fluorophenyl ring can influence the electronic properties and stability of the complex.

Research into metal complexes of analogous acrylate (B77674) derivatives has demonstrated significant biological potential. For instance, complexes of chromium(III), cobalt(III), nickel(II), manganese(II), and copper(II) with ligands such as methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate have been synthesized and characterized. mdpi.com These complexes have shown promising antibacterial and antioxidant activities. mdpi.comresearchgate.net The coordination of the ligand to the metal ion is a critical factor in their biological action. mdpi.comresearchgate.net Studies on similar complexes have revealed that the geometry of the complex (e.g., octahedral, tetrahedral, square planar) plays a crucial role in its bioactivity. mdpi.com The formation of such complexes can lead to compounds with potential applications as novel therapeutic agents. researchgate.netnih.govmdpi.com

Table 1: Biological Activities of Metal Complexes with Related Acrylate Ligands

| Ligand Analogue | Metal Ion(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | Cr(III), Co(III), Ni(II), Mn(II), Cu(II) | Antibacterial, Antioxidant | mdpi.com |

| Methyl 2-((4-chlorophenyl)(hydroxy)methyle)acrylate | Cr(III), Co(III), Ni(II), Mn(II), Cu(II) | Antibacterial, Antioxidant | researchgate.net |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives | Cu(II), Ni(II), La(III) | Anticancer (human colorectal carcinoma cells) | nih.gov |

| Theophylline | Mn(II), Co(II), Ni(II) | Antimicrobial, Antioxidant | researchgate.net |

Acrylic acid derivatives are a known class of compounds investigated for their anti-inflammatory properties. nih.gov They can act on enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The synthesis of novel acrylic acid derivatives bearing various substituents is a common strategy to discover new anti-inflammatory agents. nih.gov For example, derivatives with thienyl and furfuryl groups have been designed and tested as potential dual LOX/COX-1 inhibitors. nih.gov

The structure of 3-(4-fluorophenyl)-2-methylacrylic acid is analogous to cinnamic acid, a compound known for its various biological activities, including anti-inflammatory effects. nih.gov The introduction of a fluorine atom on the phenyl ring can further enhance these properties. The development of macromolecular prodrugs by covalently linking nonsteroidal anti-inflammatory drugs (NSAIDs) to acrylic-type polymers is another strategy to improve their therapeutic profile. researchgate.net Hydrogels based on poly(acrylic acid) have also been explored as dressings for wound healing, where they can help regulate the inflammatory response by scavenging reactive oxygen species (ROS). nih.gov

Derivatives of 3-(4-fluorophenyl)-2-methylacrylic acid and their metal complexes are subjects of research for their potential cytotoxic and antimicrobial activities. Phenylacetamide derivatives with a fluorine substituent have shown significant cytotoxic effects against various cancer cell lines. tbzmed.ac.ir For instance, a derivative with a fluorine atom at the meta position of the phenyl ring displayed notable activity against MDA-MB468 breast cancer cells. tbzmed.ac.ir Novel acrylate-based derivatives have also been designed as analogues of combretastatin, a potent anticancer agent, with some compounds demonstrating significant cytotoxic effects. acs.org

Metal complexes often show enhanced antimicrobial and cytotoxic properties. researchgate.netnih.gov The antibacterial activity of metal complexes with acrylate-type ligands has been evaluated against both Gram-positive (e.g., S. aureus, B. pumilis) and Gram-negative (E. coli, S. typhi) bacteria, with some complexes showing excellent potential. mdpi.comresearchgate.net The rationale is that the metal ion can disrupt cellular processes in microorganisms or cancer cells more effectively when delivered by a suitable organic ligand. For example, some copper and nickel complexes of acrylate derivatives have shown high inhibitory action on human colorectal carcinoma cells while exhibiting no inhibitory action on normal cells, suggesting a degree of selectivity. nih.gov

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.comnih.govresearchgate.net The fluorine atom possesses a unique combination of properties that can profoundly influence a molecule's behavior in a biological system. mdpi.com

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation by metabolic enzymes like cytochrome P450, thereby increasing the drug's half-life. tandfonline.comacs.org

Binding Affinity: The substitution of hydrogen with fluorine can enhance the binding affinity of a ligand to its target protein. tandfonline.comnih.gov This can be due to favorable electrostatic interactions or by influencing the conformation of the molecule to better fit the binding pocket. benthamscience.com

Modulation of pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. tandfonline.com This can lower the pKa of nearby basic functional groups, which can improve bioavailability by allowing the compound to exist in a more membrane-permeable uncharged state. tandfonline.comresearchgate.net

Table 2: Influence of Fluorine Substitution on Physicochemical and Pharmacological Properties

| Property | Effect of Fluorine Substitution | Rationale | Reference |

|---|---|---|---|

| Metabolic Stability | Increases | High C-F bond strength blocks metabolic oxidation. | tandfonline.comnih.govacs.org |

| Lipophilicity | Increases | Fluorine is more lipophilic than hydrogen. | benthamscience.comresearchgate.net |

| Membrane Permeability | Enhances | Increased lipophilicity aids passage through lipid bilayers. | researchgate.netnih.gov |

| Binding Affinity | Can Increase | Alters electronic interactions and conformation for better target fit. | tandfonline.comnih.govbenthamscience.com |

| Acidity/Basicity (pKa) | Modulates | Strong inductive effect alters electron density of nearby functional groups. | tandfonline.comresearchgate.net |

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and virulence factor production. acs.orgnih.gov Inhibiting QS is a promising anti-pathogenic strategy that may exert less selective pressure for resistance compared to traditional antibiotics. acs.orgnih.gov

Fluorophenyl derivatives have emerged as potent quorum sensing inhibitors (QSIs). acs.org For example, a series of 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives were designed and synthesized, showing excellent inhibitory activity against various virulence factors in Pseudomonas aeruginosa. acs.org The presence of fluorine atoms in the "tail" moiety of QSI candidates can bias the molecule into specific conformations that are pre-organized for binding to the QS receptor, leading to significant increases in inhibitory potency. researchgate.net Synthetic QS inhibitors, such as 5-methylene-1-(prop-2-enoyl)-4-(2-fluorophenyl)-dihydropyrrol-2-one, have been incorporated into coatings for medical devices to reduce biofilm formation and prevent infections. nih.govnih.gov

Functionalization in Polymer Science and Material Engineering

The acrylic acid backbone is a fundamental component in polymer science, used to create a wide range of functional materials. researchgate.net The incorporation of specific functional groups, such as the 4-fluorophenyl group from 3-(4-fluorophenyl)-2-methylacrylic acid, allows for the synthesis of polymers with specialized properties. These polymers can be used in advanced applications, from biomedical devices to industrial separation processes.

The polymerization of acrylic and methacrylic acids can produce hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water. nih.govresearchgate.net These materials are widely studied for applications in drug delivery and wound dressings. researchgate.netnih.govresearchgate.net The properties of these hydrogels, such as their swelling behavior and mechanical strength, can be precisely controlled by copolymerization with other monomers or by using specific cross-linking agents. researchgate.net

Furthermore, acrylic acid can be grafted onto the surfaces of other materials to modify their properties. For instance, acrylic acid has been functionalized onto metal-organic frameworks (MOFs) to create materials for the selective adsorption and separation of metal ions, such as rare-earth elements. acs.orgresearchgate.netnih.gov Similarly, poly(methacrylic acid) has been grafted onto polymer membranes to create pH-responsive surfaces for applications like separating water-oil emulsions. mdpi.com The inclusion of a fluorophenyl group in such polymer systems could impart desirable properties like hydrophobicity and chemical resistance, expanding their utility in material engineering.

Role as Synthetic Intermediates in Organic Synthesis

The combination of functional groups in 3-(4-fluorophenyl)-2-methylacrylic acid makes it a valuable building block for constructing more complex molecules, particularly those containing fluorine.

Fluorine-containing heterocycles are of great interest in medicinal chemistry. mdpi.com Acrylic acid derivatives and other versatile building blocks are frequently used in their synthesis. For example, 2-fluoroacrylic acid esters and acyl chlorides have been used to efficaciously synthesize fluorine-bearing heterocycles such as pyrazolones, pyrimidines, and coumarins. epfl.ch Similarly, fluorinated 4-pyrones, which can be synthesized from fluorinated diketones, serve as versatile intermediates for constructing biologically important azaheterocycles like pyrazoles and pyridones. mdpi.com The synthetic strategy often involves the reaction of the building block with a binucleophile, leading to cyclization. Compounds like 3-(aroyl)acrylic acids have been used as precursors to synthesize a variety of heterocycles including pyrimidines, pyridines, and phthalazinones through reactions with reagents like thiourea (B124793) or hydrazine (B178648) hydrate. researchgate.net This demonstrates the potential of 3-(4-fluorophenyl)-2-methylacrylic acid to act as a precursor for a wide range of fluorinated heterocyclic systems.

The use of fluorinated building blocks is a dominant strategy in drug discovery. nih.gov Structurally related acrylic acid derivatives serve as key intermediates in the synthesis of important pharmaceuticals. For instance, a notable parallel is the compound 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, which is a key intermediate in the synthesis of Alectinib, a tyrosine kinase inhibitor used in cancer therapy. google.com The synthesis of various bioactive compounds often relies on the strategic use of building blocks that can be elaborated into the final complex structure. Tetronic acid, for example, is a versatile synthon used in multicomponent reactions to produce a wide array of heterocyclic molecules with biological relevance. nih.gov The presence of fluorine in a building block can significantly influence the metabolic stability and physicochemical properties of the final active compound. researchgate.net Therefore, 3-(4-fluorophenyl)-2-methylacrylic acid represents a valuable starting material for the synthesis of new, potentially bioactive fluorinated molecules.

Future Research Directions and Unaddressed Challenges

Development of Highly Stereoselective and Enantioselective Synthetic Pathways for 3-(4-Fluorophenyl)-2-methylacrylic Acid

The biological activity of chiral molecules is often dependent on their specific stereochemistry. For 3-(4-Fluorophenyl)-2-methylacrylic acid, which possesses a stereocenter at the α-carbon, the development of synthetic routes that afford high levels of stereoselectivity and enantioselectivity is a critical, yet unresolved, challenge. Current synthetic methods often result in racemic mixtures, requiring difficult and costly chiral separation processes.

Future research should focus on asymmetric synthesis strategies. One promising avenue is the use of chiral catalysts in reactions like the Morita–Baylis–Hillman (MBH) reaction. nih.govrsc.orgresearchgate.netresearchgate.net For instance, bifunctional catalysts, such as those derived from cinchona alkaloids, have been successfully employed in the asymmetric synthesis of related 3-substituted benzoxaboroles, achieving high yields and enantiomeric excess. nih.govresearchgate.netresearchgate.net Adapting such organocatalytic systems to substrates like 2-formylphenylboronic acids and activated alkenes could provide a direct and efficient route to enantiomerically pure or enriched 3-(4-Fluorophenyl)-2-methylacrylic acid. nih.govresearchgate.net

Another area of exploration is enzymatic catalysis. Ene-reductases (EREDs) have shown remarkable efficiency and selectivity in the reduction of α,β-unsaturated acids. nih.gov An identified ene-reductase, ERED 36, has demonstrated broad substrate specificity for reducing aromatic- and aliphatic-substituted acrylic acids to their corresponding chiral α-substituted acids with excellent enantioselectivity (>99% ee). nih.gov Investigating the applicability of such enzymes for the asymmetric reduction of a suitable precursor to 3-(4-Fluorophenyl)-2-methylacrylic acid could provide a green and highly efficient synthetic pathway.

Further research into catalytic asymmetric hydrogenation using chiral transition metal complexes also holds promise. rsc.org While often applied to α-unsaturated carboxylic acids, the diastereomeric control exerted by chiral ligands on metal clusters could be harnessed for this specific target molecule. rsc.org The synthesis of chiral alkyl fluorinated molecules with multiple stereogenic centers often relies on catalytic asymmetric reactions, and these methodologies could be adapted for this purpose. nih.gov

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Catalyst/Reagent Type | Potential Advantages | Key Challenges |

|---|---|---|---|

| Asymmetric Morita-Baylis-Hillman | Chiral organocatalysts (e.g., cinchona alkaloid derivatives) | High enantioselectivity, operational simplicity. nih.govresearchgate.net | Substrate scope, optimization for fluorinated acrylic acids. researchgate.net |

| Enzymatic Reduction | Ene-reductases (EREDs) | Excellent enantioselectivity (>99% ee), mild aqueous conditions. nih.gov | Enzyme specificity for the target substrate, process scale-up. |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Ru-diphosphine) | High turnover numbers, potential for high enantioselectivity. rsc.org | Catalyst cost, sensitivity to impurities, optimization of reaction conditions. |

Exploration of Novel Catalytic Systems for Efficient Functionalization and Derivatization

Beyond its synthesis, the utility of 3-(4-Fluorophenyl)-2-methylacrylic acid is intrinsically linked to the ability to efficiently functionalize and derivatize its structure. The development of novel catalytic systems is paramount for accessing a diverse library of analogs with potentially enhanced properties.

A significant area of future research lies in the catalytic C-H activation of the acrylic acid backbone. researchgate.netnih.gov For example, ruthenium-catalyzed C-H arylation has been used for the (Z)-selective coupling of 2-arylacrylic acids with aryl bromides. researchgate.net Exploring similar carboxylate-assisted transition metal catalysis (e.g., using rhodium or iridium) could enable the direct and regioselective introduction of various aryl or heteroaryl groups at the vinylic position of 3-(4-Fluorophenyl)-2-methylacrylic acid, bypassing the need for pre-functionalized starting materials. researchgate.net

The development of catalytic systems for the carboxylation of unsaturated hydrocarbons using CO2 as a C1 building block is another challenging but highly rewarding research direction. rsc.org While no universally effective system currently exists, progress in this area could lead to novel, sustainable synthetic routes to acrylic acid derivatives. rsc.org

Furthermore, derivatization of the carboxylic acid group itself using novel reagents and catalysts is an ongoing need. researchgate.netnih.gov While standard esterification and amidation methods are available, developing catalytic processes that are milder and more tolerant of other functional groups would be advantageous. For instance, new derivatization agents designed for LC-MS analysis, such as 4-APEBA, demonstrate the potential for creating tailored reagents for specific applications. nih.gov The discovery of new catalysts for the efficient oxidation of precursors like the corresponding acrolein derivative under mild conditions also represents an important avenue for process improvement. maastrichtuniversity.nltandfonline.com

Table 2: Emerging Catalytic Systems for Functionalization

| Reaction Type | Catalytic System | Potential Application | Reference |

|---|---|---|---|

| Vinylic C-H Arylation | [Ru(p-cymene)Cl2]2 / Triethylphosphine | Synthesis of (Z)-diaryl-substituted acrylic acids. | researchgate.net |

| C(sp2)-H Heteroarylation | Iridium(III) complexes | Regioselective introduction of heteroaromatic moieties. | researchgate.net |

| β,γ-Dehydrogenation | Palladium(II) with specific ligands | Creation of a versatile double bond for further functionalization. | nih.gov |

Integrated Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms, molecular structure, and electronic properties of 3-(4-Fluorophenyl)-2-methylacrylic acid is essential for optimizing its synthesis and predicting its behavior. An integrated approach that combines advanced spectroscopic techniques with computational modeling is a powerful strategy to address these questions. nih.govias.ac.innih.govtandfonline.com

Future work should employ computational methods, such as Density Functional Theory (DFT), to model reaction pathways. nih.govresearchgate.net This can help elucidate the transition states and intermediates involved in its synthesis and derivatization, providing insights that can guide the development of more efficient catalytic systems. rsc.orgresearchgate.net For instance, DFT calculations have been used to investigate the catalytic cycle of asymmetric hydrogenation of α-unsaturated carboxylic acids, explaining the origins of enantioselectivity. rsc.org Similar studies on the synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid could reveal key factors controlling stereochemistry.

Combining computational predictions with experimental spectroscopic data is particularly powerful. nih.govias.ac.innih.gov Advanced NMR techniques, especially ¹⁹F NMR, are invaluable for tracking the fate of the fluorine atom during reactions and for identifying fluorinated products and byproducts. nih.gov Computational methods can accurately predict ¹⁹F NMR chemical shifts, aiding in the identification of unknown species in complex reaction mixtures without the need for authentic standards. nih.gov

Molecular dynamics simulations can offer insights into the photochemical reactions and degradation pathways of acrylic acids, which is important for understanding their stability and environmental fate. nih.gov Spectroscopic and computational studies on the noncovalent interactions, such as hydrogen bonding, involving the fluorine atom and the carboxylic acid group can also shed light on its conformational preferences and how it interacts with biological targets or other molecules in a material matrix. nih.gov

Rational Design of Next-Generation Fluorinated Acrylic Compounds for Targeted Biological and Material Applications

The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design and materials science to modulate properties like metabolic stability, binding affinity, and surface energy. nih.govresearchgate.netresearchgate.net A key future direction is the rational design of new compounds based on the 3-(4-Fluorophenyl)-2-methylacrylic acid scaffold for specific applications.

In medicinal chemistry, the fluorophenyl and acrylic acid moieties can be systematically modified to improve biological activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies, guided by computational docking and modeling, can inform the design of next-generation analogs. researchgate.net For example, understanding how the fluorine atom interacts with target proteins—whether through hydrogen bonds or other noncovalent interactions—is crucial for designing more potent and selective inhibitors or therapeutic agents. nih.govnih.gov The design of small molecule fluorescent probes is an area where understanding structure-property relationships allows for the creation of new tools for visualizing biological processes. rsc.org

In materials science, fluorinated acrylic polymers are known for their unique properties, including high chemical resistance and low surface energy, making them suitable for protective coatings and water- and oil-repellent surfaces. paint.orgyoutube.comresearchgate.netacs.orgrsc.org Future research could focus on designing monomers derived from 3-(4-Fluorophenyl)-2-methylacrylic acid for polymerization. By controlling the polymer architecture and the concentration of the fluorinated monomer, it may be possible to create new materials with precisely tailored surface properties. acs.orgresearchgate.net For example, novel fluorinated acrylic surfactants have been designed that show excellent surface properties and potential as replacements for environmentally persistent perfluorinated compounds. mdpi.com The development of functionalized fluoropolymers that are difficult to access through direct copolymerization could be achieved by first creating copolymers of acrylic acid and then performing controlled fluorination on the polymer backbone. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)-2-methylacrylic acid, and how can reaction conditions be optimized?

- The compound is synthesized via a Knoevenagel condensation between 4-fluorophenyl aldehyde and methyl malonic acid derivatives. A general procedure involves refluxing the aromatic aldehyde with an anhydride (e.g., acetic anhydride) in the presence of potassium carbonate as a base . Key optimization steps include controlling reaction temperature (reflux conditions) and stoichiometric ratios (1.6 equiv. anhydride to 1.0 equiv. aldehyde). Post-reaction purification involves acidification to pH 6.0 with HCl to precipitate the product .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- 1H/13C NMR : The fluorophenyl group exhibits distinct aromatic splitting patterns (e.g., para-substitution at δ ~7.2–7.4 ppm). The methylacrylic acid moiety shows a characteristic doublet for the α,β-unsaturated system.

- HPLC : Reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm are suitable for purity assessment .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, particularly for resolving stereochemistry in crystalline derivatives .

Q. How can researchers mitigate common impurities during synthesis?

- Common impurities include unreacted aldehyde or dimerization byproducts. Acid-base extraction (using Na2CO3 to remove unreacted aldehyde) and recrystallization from ethanol/water mixtures are effective. For advanced purification, preparative HPLC with gradient elution is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in derivatives of 3-(4-Fluorophenyl)-2-methylacrylic acid?

- The fluorophenyl group’s electron-withdrawing nature directs regioselectivity in electrophilic substitutions. For example, in organotin(IV) carboxylate syntheses, the acid’s carboxylate group coordinates to tin, while the fluorophenyl moiety influences ligand geometry and bioactivity . Stereochemical preservation during reactions (e.g., with 3-chloro-2-methyl-2-hydroxypropionic acid) is achieved by using chiral auxiliaries or enantiopure starting materials, as demonstrated in asymmetric catalysis studies .

Q. How does the fluorophenyl substituent impact biological activity in metal complexes?

- In organotin(IV) derivatives, the fluorophenyl group enhances lipophilicity, improving cellular uptake. It also modulates redox properties, as seen in studies where such complexes inhibit AKT signaling via thioredoxin reductase (TrxR) interaction . Comparative assays with non-fluorinated analogs show ~30% higher cytotoxicity in fluorinated derivatives .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- The compound’s α,β-unsaturated system and polar carboxyl group can lead to polymorphism or twinning. Using SHELXD for structure solution and high-resolution data (≤1.0 Å) improves refinement accuracy. For stubborn cases, co-crystallization with piperazine derivatives (to stabilize H-bonding networks) has proven effective .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in synthetic yields reported across studies?

- Yields vary based on the base (e.g., K2CO3 vs. NaHCO3) and solvent (e.g., THF vs. DMF). For instance, K2CO3 in THF achieves ~75% yield , while NaHCO3 in DMF may drop to ~60% due to side reactions. Validate protocols via control experiments with standardized reagents and replicate published conditions before optimization.

Q. Why do fluorescence properties of polymeric derivatives vary between studies?

- Copolymer composition (e.g., methyl methacrylate ratios) and protonation states of tertiary amines (e.g., in naphthalimide pendants) alter fluorescence. For example, protonation by photoacid generators (PAGs) can either quench (×15 reduction) or enhance (×2 increase) fluorescence, depending on the polymer backbone . Always confirm environmental conditions (pH, UV exposure) when comparing data.

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak® IA) coupled with circular dichroism (CD) to confirm enantiopurity in derivatives .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolysis products (e.g., 4-fluorophenylacetic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.